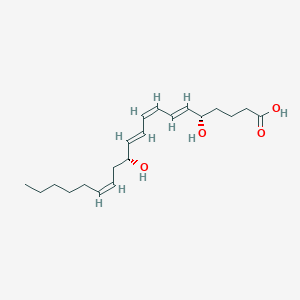
Delta(6)-trans,Delta(8)-cis-leukotriene B4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]Leukotriene B4: is a radiolabeled form of leukotriene B4, a potent inflammatory mediator derived from arachidonic acid. It is used extensively in scientific research to study the binding and activity of leukotriene B4 receptors, particularly in the context of inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [3H]Leukotriene B4 involves the tritium labeling of leukotriene B4. One method involves the use of tritium gas to label leukotriene B4 through a catalytic exchange reaction. This process typically requires a catalyst such as palladium on carbon and is conducted under controlled conditions to ensure the incorporation of tritium into the leukotriene B4 molecule .
Industrial Production Methods: Industrial production of [3H]Leukotriene B4 is generally carried out in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of leukotriene B4 followed by tritium labeling. The final product is purified using techniques such as high-performance liquid chromatography to ensure high specific activity and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3H]Leukotriene B4 can undergo oxidation to form various metabolites, including 20-hydroxy-leukotriene B4.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving [3H]Leukotriene B4 are typically used to study receptor binding and activity.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or enzymes like leukotriene A4 hydrolase.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Radiolabeled ligands like [3H]Leukotriene B4 are used in binding assays to study receptor interactions.
Major Products Formed:
Oxidation: 20-hydroxy-leukotriene B4 and other metabolites.
Reduction: Reduced forms of leukotriene B4.
Substitution: Radiolabeled receptor-ligand complexes.
Scientific Research Applications
Chemistry:
Binding Studies: [3H]Leukotriene B4 is used to study the binding affinity and kinetics of leukotriene B4 receptors.
Receptor Characterization: It helps in characterizing the pharmacological properties of leukotriene B4 receptors.
Biology:
Inflammation Research: It is used to investigate the role of leukotriene B4 in inflammatory responses.
Cell Signaling: Studies involving [3H]Leukotriene B4 help elucidate the signaling pathways activated by leukotriene B4 receptors.
Medicine:
Drug Development: It aids in the development of anti-inflammatory drugs targeting leukotriene B4 receptors.
Disease Mechanisms: Research using [3H]Leukotriene B4 contributes to understanding the mechanisms of diseases such as asthma and arthritis.
Industry:
Pharmaceutical Research: It is used in the pharmaceutical industry for the development and testing of new drugs.
Biotechnology: [3H]Leukotriene B4 is employed in various biotechnological applications, including receptor-ligand interaction studies.
Mechanism of Action
Molecular Targets and Pathways: [3H]Leukotriene B4 exerts its effects by binding to leukotriene B4 receptors, primarily BLT1 and BLT2. Upon binding, it activates these G protein-coupled receptors, leading to the activation of downstream signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B pathway and the mitogen-activated protein kinase pathway. These pathways play crucial roles in mediating inflammatory responses, including the recruitment and activation of leukocytes .
Comparison with Similar Compounds
Leukotriene B4: The non-radiolabeled form of [3H]Leukotriene B4.
20-Hydroxy-leukotriene B4: An oxidation product of leukotriene B4.
Leukotriene A4: A precursor in the biosynthesis of leukotriene B4.
Uniqueness: [3H]Leukotriene B4 is unique due to its radiolabeling, which allows for precise tracking and quantification in binding studies and receptor characterization. This radiolabeling provides a significant advantage in research applications, enabling detailed analysis of receptor-ligand interactions and the study of leukotriene B4’s role in various biological processes .
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5S,6E,8Z,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-,19-/m1/s1 |
InChI Key |
VNYSSYRCGWBHLG-GEWAPNICSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















